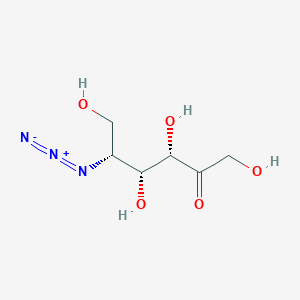

(3S,4R,5R)-5-叠氮基-1,3,4,6-四羟基己烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Synthesis Methodology : The synthesis of related azido compounds, such as methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside, has been reported using specific chemical reactions and conditions. This compound adopts a 4C1 conformation and forms hydrogen-bonded helices in its crystal structure (Dąbrowska et al., 1999).

Molecular Structure Analysis

- Crystal Structure : The crystal structure data of methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside, a related compound, reveals detailed insights into the conformation and molecular arrangement of azido compounds in general (Dąbrowska et al., 1999).

Chemical Reactions and Properties

- Reactivity with Azides : A study on the cycloaddition reaction between azides and in situ formed azaoxyallyl cations demonstrates an efficient pathway to synthesize related compounds like 1,2,3,4-tetrazines, highlighting the reactivity of azides (Xu et al., 2018).

Physical Properties Analysis

- Crystallographic Analysis : The crystallographic analysis of related azido compounds provides a comprehensive understanding of their physical structure and the implications for their physical properties (Dąbrowska et al., 1999).

Chemical Properties Analysis

- Chemical Stability and Reactivity : The research on the synthesis and characterization of various azido compounds, including their reactivity and stability under different conditions, provides a baseline understanding of the chemical properties of azido derivatives, which can be extrapolated to "(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one" (Xu et al., 2018).

科学研究应用

酶促合成和衍生物生产

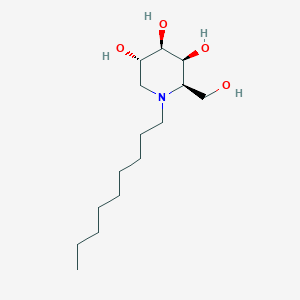

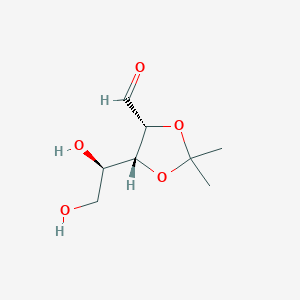

化合物(3S,4R,5R)-5-叠氮基-1,3,4,6-四羟基己烷-2-酮参与多羟基化衍生物的酶促合成。例如,它用于制备 1,5-二脱氧-1,5-亚氨基-d-塔利醇,这是一种多羟基化哌啶衍生物,通过酶催化的缩合过程制备。这突出了它在合成具有潜在生物活性的复杂有机化合物中的作用 (Lees & Whitesides, 1992).

化学中的构象分析

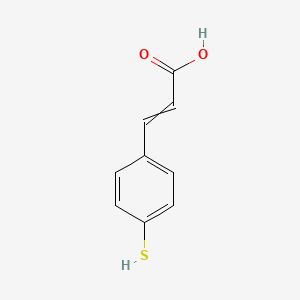

像 (3S,4R,5R)-5-叠氮基-1,3,4,6-四羟基己烷-2-酮这样的分子中的叠氮基可以影响分子的整体构象。已经对与叠氮脯氨酸密切相关的结构进行了研究,以了解“叠氮 gauche 效应”,该效应显着影响分子的构象和稳定性。这些见解对于设计具有特定应用所需的形状和性质的分子至关重要 (Sonntag et al., 2006).

复杂分子合成中的前体

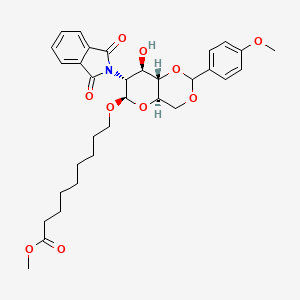

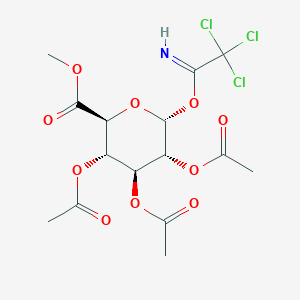

该化合物还可用作合成各种复杂分子的前体。例如,它已被用于神经氨酸 C-糖苷类似物的保护形式的全合成中。此类合成在创建模拟天然物质的复杂分子中具有重要意义,可能导致新的治疗剂 (Carrel & Vogel, 2000).

在开发抗艾滋病毒药物中的作用

虽然没有发现 (3S,4R,5R)-5-叠氮基-1,3,4,6-四羟基己烷-2-酮在抗艾滋病毒药物中的直接用途,但其结构类似物已在该领域得到探索。对含叠氮基分子的研究,例如 5,6-二甲基黄嘌呤-4-乙酸的叠氮类似物,证明了此类结构在开发新的治疗剂中的潜力,特别是在光亲和标记中用于识别分子靶标 (Palmer et al., 2007).

属性

IUPAC Name |

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFVGJJQAVTZMQ-UYFOZJQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 57356867 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)